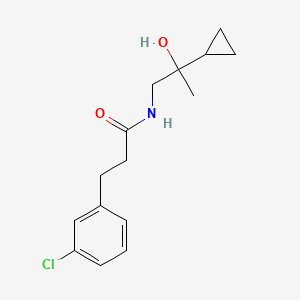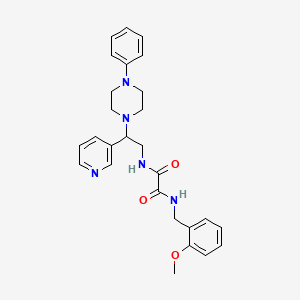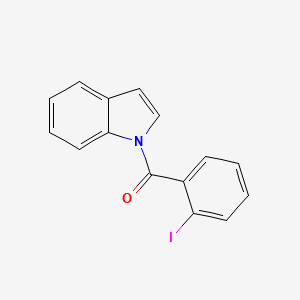
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with high yield through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . Similarly, compounds with chlorophenyl and propanamide groups have been synthesized using standard methods, such as the slow evaporation technique for crystal growth . These methods could potentially be adapted for the synthesis of "3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including UV-Vis, IR, NMR, and powder XRD . For example, the crystal structure of a related compound was found to belong to the monoclinic system . These techniques could be employed to determine the molecular structure of "this compound," providing insights into its geometry and electronic configuration.
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions. For instance, an unusual Michael reaction was observed with 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one, which could provide insights into the reactivity of the chlorophenyl moiety in different chemical environments . Understanding these reactions can help predict the reactivity and possible transformations of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry indicates the potential for forming stable complexes and the ability to absorb light at specific wavelengths . The nonlinear optical properties and electro-optic characteristics of similar compounds have also been reported, suggesting potential applications in these fields . These studies can provide a foundation for understanding the properties of "this compound."
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(19,12-6-7-12)10-17-14(18)8-5-11-3-2-4-13(16)9-11/h2-4,9,12,19H,5-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRLFJLPHBDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)





![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)

